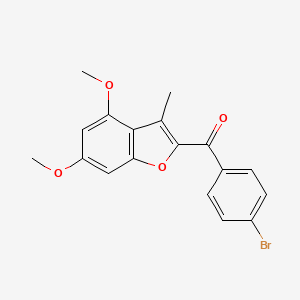

(4-Bromophenyl)(4,6-dimethoxy-3-methyl-1-benzofuran-2-YL)methanone

Description

The Bovine Metabolome Database (BMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in beef and dairy cattle. The information includes literature and experimentally derived information on bovine meat, bovine serum, bovine milk, bovine urine, and bovine ruminal fluid .

Properties

Molecular Formula |

C18H15BrO4 |

|---|---|

Molecular Weight |

375.2 g/mol |

IUPAC Name |

(4-bromophenyl)-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)methanone |

InChI |

InChI=1S/C18H15BrO4/c1-10-16-14(22-3)8-13(21-2)9-15(16)23-18(10)17(20)11-4-6-12(19)7-5-11/h4-9H,1-3H3 |

InChI Key |

LTDQGCFMTVHZKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C(=CC(=C2)OC)OC)C(=O)C3=CC=C(C=C3)Br |

Pictograms |

Acute Toxic |

Synonyms |

2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran 2-BMDB |

Origin of Product |

United States |

Preparation Methods

The preparation methods for compounds listed in the Bovine Metabolome Database involve various synthetic routes and reaction conditions. These methods are designed to ensure the accurate identification and quantification of metabolites in bovine samples. Industrial production methods typically involve large-scale extraction and purification processes to isolate specific metabolites from complex biological matrices .

Chemical Reactions Analysis

Compounds in the Bovine Metabolome Database undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific metabolite and the reaction conditions employed .

Scientific Research Applications

The compounds in the Bovine Metabolome Database have a wide range of scientific research applications. In chemistry, they are used to study metabolic pathways and enzyme functions. In biology, they help in understanding the physiological and biochemical processes in cattle. In medicine, these compounds are used to identify biomarkers for diseases and to develop diagnostic tools. In industry, they are used to improve the quality and safety of beef and dairy products .

Mechanism of Action

The mechanism of action of compounds in the Bovine Metabolome Database involves their interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular metabolism. The exact mechanism of action depends on the specific compound and its molecular structure .

Comparison with Similar Compounds

Compounds in the Bovine Metabolome Database can be compared with similar compounds found in other metabolome databases, such as the Human Metabolome Database and the Milk Composition Database. These comparisons highlight the unique metabolic profiles of bovine samples and provide insights into species-specific metabolic processes. Similar compounds include those found in human and milk metabolomes, which share structural and functional similarities with bovine metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.